![molecular formula C14H16Cl2N4O3 B2879564 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097888-37-2](/img/structure/B2879564.png)
2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, a triazole group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dichlorophenoxy group would likely contribute to the compound’s polarity, while the triazole group could potentially participate in hydrogen bonding .Applications De Recherche Scientifique
Herbicide Formulation and Controlled Release
The 2,4-dichlorophenoxy component of the compound is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . Research has shown that nanocarrier-based formulations can improve the use efficiency of herbicides like 2,4-D and reduce off-target effects. The compound could be investigated for its potential in controlled-release herbicide formulations, which could offer benefits such as reduced volatilization and leaching, thereby minimizing environmental impact.
Mode of Action as a Herbicide
Given its structural similarity to 2,4-D, the compound could be studied for its mode of action as a selective herbicide . It might mimic natural auxin at the molecular level, leading to abnormal growth and senescence in dicot weeds without affecting monocots. Understanding its mode of action could lead to the development of new, more effective herbicides.
Antifungal Applications
The 1H-1,2,4-triazolyl moiety is known for its antifungal properties. Compounds containing this group have shown promising activity against various fungal strains . The compound could be explored for its efficacy in treating fungal infections in agriculture, potentially offering an alternative to existing antifungal agents.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize the 1,2,4-triazole moiety, a common structural feature in many pharmaceuticals .
Mode of Action
Based on its structural similarity to other triazole-containing compounds, it may bind to its target protein or enzyme and modulate its activity .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural features, it may have potential antifungal or antibacterial properties .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3/c15-11-1-2-13(12(16)7-11)23-8-14(21)18-3-5-22-6-4-20-10-17-9-19-20/h1-2,7,9-10H,3-6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYFDAWLZXERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCOCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

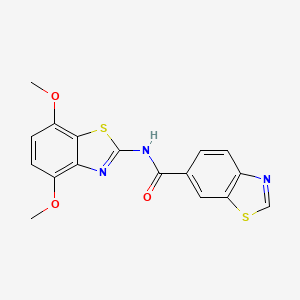
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2879485.png)
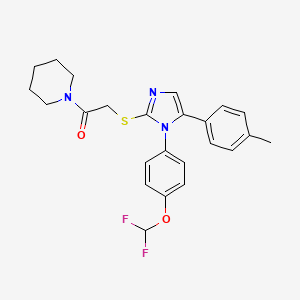
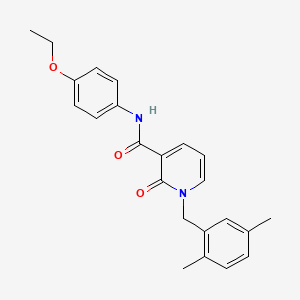
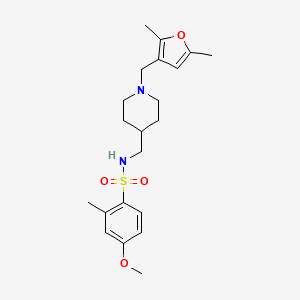
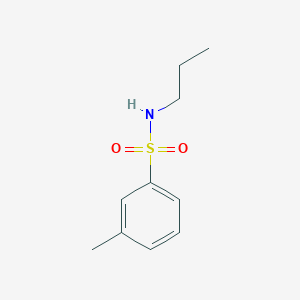
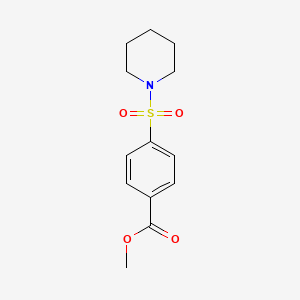
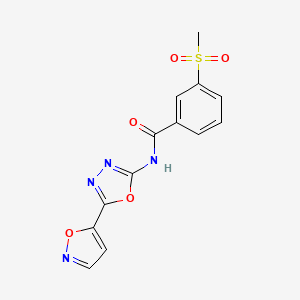

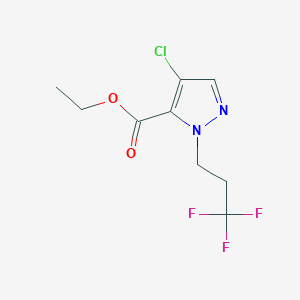
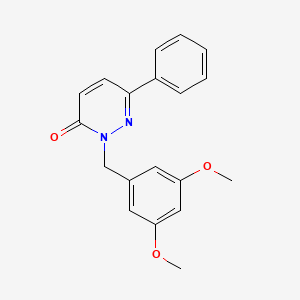
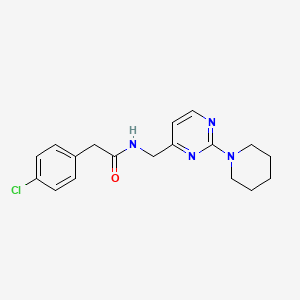
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)
